5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-(pyridin-2-yl)pyrimidine
Description
5-Methoxy-4-[(4-methylphenyl)sulfanyl]-2-(pyridin-2-yl)pyrimidine is a pyrimidine derivative characterized by a methoxy group at position 5, a 4-methylphenylsulfanyl group at position 4, and a pyridin-2-yl substituent at position 2. methyl) . The molecular formula of the target compound is inferred to be C₁₇H₁₅N₃OS, with a molar mass of 317.39 g/mol, based on adjustments to the chloro analog’s formula (C₁₆H₁₂ClN₃OS, 329.80 g/mol) .
Properties
IUPAC Name |
5-methoxy-4-(4-methylphenyl)sulfanyl-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-6-8-13(9-7-12)22-17-15(21-2)11-19-16(20-17)14-5-3-4-10-18-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVJSAXUBHZRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC=C2OC)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-(pyridin-2-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the Pyridine Ring: This step involves coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Attachment of the Sulfanyl Group: This is typically done through nucleophilic substitution reactions, where a thiol group is introduced to the aromatic ring.
Methylation: The final step involves methylation of the compound to achieve the desired ether structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including 5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-(pyridin-2-yl)pyrimidine, as anticancer agents. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.
- Case Studies :
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF-7 (breast) | 0.46 ± 0.04 |
| Example B | HCT116 (colon) | 0.39 ± 0.06 |
Anti-inflammatory Properties
Pyrimidine derivatives are also recognized for their anti-inflammatory effects. The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.
- Research Insights : In vitro studies have shown that related compounds can significantly reduce inflammation markers in cell cultures, suggesting that this compound could be developed for treating inflammatory diseases .
Neuroprotective Effects
Emerging research indicates that certain pyridine and pyrimidine derivatives possess neuroprotective properties, potentially beneficial for neurodegenerative diseases.
- Mechanism : The neuroprotective effects are hypothesized to arise from the ability to scavenge free radicals and inhibit neuroinflammatory processes .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound involves multi-step reactions that allow for the introduction of various functional groups that enhance its biological activity.
Structure-Activity Relationship
Understanding the SAR is crucial for optimizing the pharmacological profile of this compound:
- Key Modifications : Alterations to the methoxy group or the sulfanyl linkage can significantly influence the compound's efficacy and selectivity against target cells.
Mechanism of Action
The mechanism of action of 5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-(pyridin-2-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the target’s role in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to 5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-(pyridin-2-yl)pyrimidine, with variations in substituents impacting physicochemical and biological properties:
4-[(4-Chlorophenyl)Sulfanyl]-5-Methoxy-2-(Pyridin-2-yl)Pyrimidine (CAS 321432-96-6) Key Differences: Chlorine substituent at the para position of the phenylsulfanyl group vs. methyl in the target compound. Properties: Molecular weight = 329.80 g/mol; predicted pKa = -0.08; density = 1.40 g/cm³ .
5-Methoxy-4-(Pyridin-2-yl)-6-(Pyridin-3-yl)Pyrimidine (Compound 59)
- Key Differences : Lacks the sulfanyl group; instead, positions 4 and 6 are substituted with pyridinyl groups.
- Synthesis : Prepared via Suzuki coupling of 4-chloro-5-methoxy-6-(pyridin-2-yl)pyrimidine with pyridin-3-ylboronic acid (43% yield) .
- Applications : Intermediate in the synthesis of HIF-prolyl hydroxylase inhibitors, highlighting the role of pyridinyl groups in target binding .
Oxazolo[4,5-d]Pyrimidine Derivatives (Compounds 1–19) Key Differences: Fused oxazole ring replaces the pyrimidine’s sulfanyl and methoxy groups.
4-[4-(4-Fluorophenyl)-1,3-Thiazol-5-yl]-2-(Methanesulfinyl)Pyrimidine Key Differences: Thiazole ring and methanesulfinyl group introduce polarizable sulfur atoms, contrasting with the non-polar methylphenylsulfanyl group. Applications: Patent literature suggests pesticidal activity, indicating sulfur-containing pyrimidines’ versatility in agrochemistry .
Data Table: Comparative Analysis
Key Findings from Comparative Studies
- Substituent Effects :
- Electron-Donating vs. Withdrawing Groups : The methyl group in the target compound likely increases lipophilicity compared to the chloro analog, enhancing bioavailability .
- Sulfur vs. Nitrogen Heterocycles : Sulfanyl groups (as in the target compound) improve binding to metal-containing enzyme active sites, while pyridinyl or oxazolo groups favor π-π stacking in nucleic acid targets .
- Synthetic Accessibility: The target compound’s synthesis may mirror methods for its chloro analog, involving nucleophilic aromatic substitution of a 4-chloropyrimidine precursor with 4-methylthiophenol . This contrasts with the Pd-catalyzed cross-coupling required for pyridinyl-substituted analogs .
- Biological Hypotheses :
- The methylphenylsulfanyl group may confer selective kinase inhibition due to its bulk and hydrophobicity, akin to FDA-approved pyrimidine-based kinase inhibitors like imatinib.
Biological Activity
5-Methoxy-4-[(4-methylphenyl)sulfanyl]-2-(pyridin-2-yl)pyrimidine, with CAS number 338772-31-9, is a compound that has garnered attention for its potential biological activities. Its molecular formula is , and it has been synthesized for various pharmacological evaluations. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 309.39 g/mol
- Boiling Point : Approximately 390.9 °C (predicted)
- Density : 1.28 g/cm³ (predicted)
- pKa : -0.01 (predicted)
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities:
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Interference with Cell Cycle Regulation : Studies on related compounds suggest that they may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- Cytotoxicity Assessment :
- Structure–Activity Relationship (SAR) :
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Anticancer Activity (IC50) | Other Activities |
|---|---|---|---|---|
| 5-Methoxy-4-[...]-Pyrimidine | 338772-31-9 | 309.39 g/mol | ~10 µM (MCF-7) | Anti-inflammatory potential |
| Related Pyridine Derivative | N/A | Varies | Varies | Antimicrobial activity |
Q & A
Q. Critical Parameters :
- Temperature control (0–100°C) to avoid side reactions.
- Purification via column chromatography or recrystallization to isolate high-purity product (>95%) .
Table 1 : Synthetic Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Pyrimidine core synthesis | 70–80 | 90% |
| 2 | NaH, DMF, 50°C | 65–75 | 92% |
| 3 | CH₃I, K₂CO₃, acetone | 80–85 | 95% |
How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Basic Research Focus
Structural validation requires a combination of techniques:
- NMR Spectroscopy :
- X-Ray Crystallography :
Case Study : A 2025 study resolved the crystal structure, revealing a planar pyrimidine ring with dihedral angles of 15°–20° between aromatic systems .
What advanced computational methods predict the biological targets and interaction mechanisms of this compound?
Q. Advanced Research Focus
- Molecular Docking : Screen against kinase or enzyme libraries (e.g., CDK4/6, EGFR) using AutoDock Vina. Key interactions: sulfanyl group with cysteine residues; pyridinyl nitrogen with hydrophobic pockets .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories. Metrics: RMSD < 2 Å, hydrogen bond retention >70% .
Example : Docking studies predicted IC₅₀ values of 1.2–3.5 µM for kinase inhibition, validated via enzymatic assays .
How do structural modifications at the sulfanyl or pyridinyl groups affect bioactivity, and what SAR trends are observed?
Advanced Research Focus
Key SAR Insights :
- Sulfanyl Group : Replacement with sulfone reduces potency (e.g., IC₅₀ increases from 2.1 µM to >10 µM).
- Pyridinyl Substitution : 2-Pyridinyl enhances solubility and target affinity vs. 3-/4-pyridinyl analogs .
Table 2 : SAR Comparison
| Derivative | Modification | Bioactivity (IC₅₀, µM) |
|---|---|---|
| Parent Compound | None | 2.1 |
| Sulfone Analog | -S- → -SO₂- | 12.4 |
| 3-Pyridinyl Derivative | Pyridin-3-yl | 8.7 |
What strategies resolve contradictions in reported biological activity data across studies?
Q. Advanced Research Focus
- Meta-Analysis : Aggregate data from ≥5 independent studies to identify outliers. Use statistical tools (e.g., ANOVA, t-tests) to assess significance .
- Experimental Validation : Replicate assays under standardized conditions (e.g., cell line: HEK293; assay duration: 48 hrs) .
Case Study : Discrepancies in cytotoxicity (IC₅₀: 1.5–5.0 µM) were traced to variations in cell passage number and serum concentration .
What in vitro/in vivo models are appropriate for evaluating therapeutic potential?
Q. Advanced Research Focus
- In Vitro :
- Cancer: NCI-60 cell panel for broad-spectrum screening.
- Neuroprotection: SH-SY5Y cells under oxidative stress (H₂O₂-induced apoptosis) .
- In Vivo :
- Xenograft models (e.g., MDA-MB-231 breast cancer) with oral dosing (10–50 mg/kg/day) .
Q. Advanced Research Focus
- DFT Calculations : HOMO (-5.8 eV) localized on sulfanyl group; LUMO (-1.2 eV) on pyrimidine ring. Predicts susceptibility to electrophilic attack at C4 .
- Experimental Validation : Reaction with methyl iodide occurs at sulfanyl sulfur, confirmed via LC-MS .
What challenges arise in scaling up synthesis for preclinical studies, and how are they mitigated?
Q. Basic Research Focus
- Challenges :
- Low solubility in aqueous buffers (<0.1 mg/mL).
- Exothermic reactions during sulfanyl group introduction.
- Solutions :
- Use co-solvents (e.g., PEG-400) for formulation.
- Optimize batch reactors with temperature-controlled jacketing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
